[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid typically involves multiple steps. One common method starts with the preparation of trans-4-(tert-butoxycarbonylamino) cyclohexanecarboxylic acid. This is achieved by condensing chiral ligand reagent tert-butyl sulfinyl amine with 4-oxocyclohexane carboxylic ester, followed by a reduction reaction under mild conditions .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield and stereoselectivity. The reaction conditions are carefully controlled to ensure the stability of the tert-butyl sulfinyl group under alkaline conditions and its easy removal under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be substituted under acidic conditions to yield different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are used for Boc group removal
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc group removal typically yields the free amine derivative .
Scientific Research Applications
[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of [(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. This compound can modulate biochemical pathways by interacting with enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
γ-(Boc-amino)butyric acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic reactions.
Uniqueness
[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other Boc-protected compounds. Its ability to undergo selective reactions makes it valuable in complex organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-11(2)18(10-14(19)20)13-8-6-12(7-9-13)17-15(21)22-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLRWQQPIWGGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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